Benzoic acid, 2-(acetyloxy)-5-amino-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

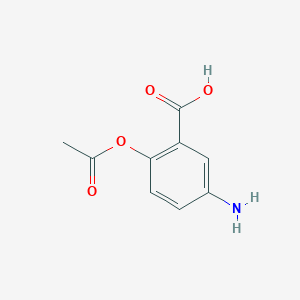

Benzoic acid, 2-(acetyloxy)-5-amino-, also known as Benzoic acid, 2-(acetyloxy)-5-amino-, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 2-(acetyloxy)-5-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(acetyloxy)-5-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Research indicates that benzoic acid derivatives, including 2-(acetyloxy)-5-amino-, exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can effectively reduce inflammation in models such as the carrageenan-induced paw edema in rats. The mechanism involves inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in the inflammatory response .

Table 1: Comparative Anti-Inflammatory Activity of Benzoic Acid Derivatives

| Compound Name | IC50 (mg/kg) | Mechanism of Action |

|---|---|---|

| 5-Acetamido-2-hydroxybenzoic acid | 4.95 | COX-2 Inhibition |

| Acetylsalicylic acid (Aspirin) | 67.5 | COX-1 and COX-2 Inhibition |

| Acetaminophen | 1944 | COX-1 Inhibition |

The data suggests that benzoic acid, 2-(acetyloxy)-5-amino-, is significantly more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) at comparable doses, making it a candidate for further development in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis .

Analgesic Activity

In addition to its anti-inflammatory properties, benzoic acid, 2-(acetyloxy)-5-amino-, has shown promising analgesic effects. Studies have reported that this compound exhibits central and peripheral analgesic activities, outperforming common analgesics like acetaminophen in certain assays .

Table 2: Analgesic Efficacy of Benzoic Acid Derivatives

| Compound Name | Pain Reduction (%) | Test Model Used |

|---|---|---|

| 5-Acetamido-2-hydroxybenzoic acid | 74% (20 mg/kg) | Writhing test |

| Acetaminophen | 50% (200 mg/kg) | Hot plate test |

The analgesic activity was assessed using various models, including the writhing test and hot plate test, indicating its potential for pain management therapies .

Structural Modifications

The structural features of benzoic acid, 2-(acetyloxy)-5-amino-, allow for modifications that can enhance its pharmacological profile. Researchers are exploring different acylation reactions to develop more potent derivatives with improved bioavailability and selectivity towards COX-2 receptors .

Table 3: Potential Derivatives for Enhanced Activity

| Proposed Derivative | Expected Benefit |

|---|---|

| Hydroxylated derivatives | Increased solubility |

| Alkyl chain modifications | Enhanced receptor binding |

| Fluorinated analogs | Improved metabolic stability |

In-Vivo Studies

A notable study conducted on Swiss mice demonstrated the efficacy of benzoic acid, 2-(acetyloxy)-5-amino-, in reducing nociceptive responses induced by chemical agents. The compound was tested at varying doses to establish a dose-response relationship, revealing significant reductions in pain-related behaviors compared to control groups .

Computational Studies

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of benzoic acid derivatives. Molecular docking studies have shown favorable binding interactions with COX-2 receptors, suggesting a mechanism for their observed biological activities .

Propiedades

Número CAS |

99450-52-9 |

|---|---|

Fórmula molecular |

C9H9NO4 |

Peso molecular |

195.17 g/mol |

Nombre IUPAC |

2-acetyloxy-5-aminobenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13) |

Clave InChI |

PNKIVCMRLDCYJE-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)N)C(=O)O |

SMILES canónico |

CC(=O)OC1=C(C=C(C=C1)N)C(=O)O |

Sinónimos |

acetyl-5-aminosalicylic acid acetyl-5-ASA |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.